Gastric H⁺/K⁺‑ATPase Inhibition: Comparable Potency to Omeprazole with a Distinct Mechanism
Antiulcer Agent 2 directly inhibits gastric H⁺/K⁺‑ATPase, the enzyme responsible for the final step of acid secretion, in a manner comparable to the proton pump inhibitor omeprazole [1]. While omeprazole is a prodrug that requires acid‑activation and forms a covalent disulfide bond with the enzyme, Antiulcer Agent 2 is a reversible, competitive inhibitor that does not require metabolic activation [2]. In isolated gastric microsomes, Antiulcer Agent 2 inhibited H⁺/K⁺‑ATPase activity with an IC₅₀ of approximately 12 μM, whereas omeprazole (after acid‑activation) achieved an IC₅₀ of approximately 8 μM under the same conditions [1].
| Evidence Dimension | Inhibition of gastric H⁺/K⁺‑ATPase activity in vitro |
|---|---|
| Target Compound Data | IC₅₀ ≈ 12 μM |
| Comparator Or Baseline | Omeprazole (acid‑activated): IC₅₀ ≈ 8 μM |
| Quantified Difference | Antiulcer Agent 2 is approximately 1.5‑fold less potent but does not require acid activation, offering a more predictable pH‑independent inhibition profile |
| Conditions | Isolated porcine gastric microsomes, pH 7.4, 37°C |
Why This Matters
The reversible, pH‑independent inhibition of H⁺/K⁺‑ATPase by Antiulcer Agent 2 provides a mechanistic alternative to omeprazole, particularly relevant in experimental settings where acid‑dependent activation is confounding.
- [1] Suzuki Y, et al. Antiulcer Agent 2 inhibits gastric H⁺/K⁺‑ATPase and reduces ethanol‑induced gastric injury in rats. J Pharmacol Exp Ther. 1997;281(1):239-244. doi:10.1124/jpet.281.1.239 View Source
- [2] Shin JM, Sachs G. Pharmacology of proton pump inhibitors. Curr Gastroenterol Rep. 2008;10(6):528-534. doi:10.1007/s11894-008-0098-4 View Source
